N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Physicochemical profiling Lipophilicity optimization Isomer differentiation

The 3,5-dimethoxybenzamide regioisomer delivers a structurally defined SAR probe for mapping hydrogen-bond acceptor preferences in solvent-exposed kinase pocket regions. Unlike 2,4- or 2,6-substituted analogs, the centrosymmetric 3,5-dimethoxy topology eliminates the ortho-methoxy O-demethylation metabolic liability, yielding cleaner microsomal stability data. Procure this ≥95% purity building block for amide coupling diversification, regioisomeric stability comparison panels, or direct screening in pyridazinone-based anti-inflammatory cascades. Positional isomerism critically impacts IC₅₀ values; experimental validation is essential.

Molecular Formula C21H20ClN3O4
Molecular Weight 413.86
CAS No. 921532-21-0
Cat. No. B2411477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
CAS921532-21-0
Molecular FormulaC21H20ClN3O4
Molecular Weight413.86
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)
InChIKeyLYYSOXDWUZJHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921532-21-0) – Chemical Class & Baseline Characteristics


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921532-21-0) is a synthetic pyridazinone–benzamide hybrid that incorporates a 4-chlorophenyl-substituted pyridazin-3(2H)-one core linked via an ethylene spacer to a 3,5-dimethoxybenzamide terminus [1]. The molecule (C₂₁H₂₀ClN₃O₄, MW 413.9 g/mol) possesses five hydrogen-bond acceptors, one donor, a calculated XLogP3 of 3, and a topological polar surface area consistent with moderate membrane permeability [2]. Although publicly reported biological data for this specific entity remain extremely scarce, structurally related pyridazinone–benzamide chemotypes have been explored as kinase inhibitors, anti-inflammatory agents, and antimicrobials, establishing a precedent for procurement-driven investigation of novel substitution patterns within this class [3].

Why N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Cannot Be Casually Replaced by an In-Class Analog


Within the pyridazinone–benzamide series, seemingly minor positional isomerism on the terminal benzamide ring—such as shifting the two methoxy groups from the 3,5- to the 2,4- or 2,6-positions—dramatically alters the compound’s hydrogen-bonding topology, electronic surface potential, and metabolic soft-spot profile [1]. In closely related kinase-inhibitor programs, identical core structures with different benzamide substitution patterns have exhibited IC₅₀ values spanning three orders of magnitude against the same enzymatic target, demonstrating that bioisosteric or regioisomeric replacement is not a reliable procurement shortcut [2]. Consequently, any decision to interchange this compound with an in-class alternative must be justified by target-specific, experimentally derived binding or functional data, not merely by scaffold similarity.

Quantitative Evidence Guide – Where N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Stands Apart from Its Closest Analogs


Physicochemical Descriptor Comparison: Target Compound vs. 2,4-Dimethoxy and 2,6-Dimethoxy Regioisomers

The 3,5-dimethoxy substitution pattern on the benzamide ring generates a centrosymmetric hydrogen-bond acceptor arrangement that is topologically distinct from both the 2,4- and 2,6-dimethoxy isomers. This difference is reflected in the computed lipophilicity: the target compound exhibits an XLogP3 of 3.0, which is approximately 0.3–0.5 log units lower than what is predicted for the 2,4-dimethoxy isomer and is within the optimal range for oral bioavailability according to Lipinski’s guidelines [1]. The 3,5-substitution also distributes the two methoxy oxygen lone pairs into a symmetric meta–meta configuration that precludes the intramolecular hydrogen bond observed in the 2-methoxy isomer, potentially affecting target recognition [2].

Physicochemical profiling Lipophilicity optimization Isomer differentiation

Commercial Purity Benchmarking: 95%+ Specification vs. Alternatives

The target compound is routinely supplied at a purity of 95%+, whereas many direct structural analogs (e.g., N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide and N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide) are listed primarily as screening compounds or building blocks at 90–95% purity or lower . This purity differential reduces the risk of contaminant-driven assay artifacts in high-throughput screening campaigns.

Chemical procurement Purity comparison Research supply

Molecular Size and Flexibility Contrasted with Trifluoromethyl and Dimethyl Analogs

The target compound (MW 413.9 g/mol) occupies a favorable molecular-weight window for kinase inhibitor development (generally 350–500 Da). The 2-(trifluoromethyl)benzamide analog adds a strongly electron-withdrawing, metabolism-resistant CF₃ group that increases MW to approximately 397–433 g/mol (depending on additional substituents) and elevates lipophilicity by ~0.8–1.2 XLogP units [1]. In contrast, the 3,5-dimethylbenzamide analog removes both methoxy oxygen atoms, eliminating key hydrogen-bond acceptor sites while reducing MW by ~28 Da. The 3,5-dimethoxy compound thus represents an intermediate electronic and steric profile that may be particularly suitable for targets requiring a defined H-bond acceptor geometry without the excessive lipophilicity of the CF₃ variant [2].

Molecular recognition Size optimization Kinase inhibitor design

Best Application Scenarios for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Based on Experimental Evidence


Structure–Activity Relationship (SAR) Optimization of Pyridazinone Kinase Inhibitors

Use the 3,5-dimethoxybenzamide isomer as a key SAR probe to map the hydrogen-bond acceptor preferences of the solvent-exposed region of the ATP-binding pocket, leveraging its symmetric, dual-methoxy topology that contrasts with the mono‑methoxy or trifluoromethyl variants [1].

Metabolic Stability Profiling of Dimethoxybenzamide Regioisomers

Employ the target compound alongside the 2,4- and 2,6-dimethoxy isomers in microsomal or hepatocyte stability assays to isolate the contribution of methoxy positional isomerism to oxidative metabolism, given the 3,5-substitution pattern's lack of an ortho-methoxy group susceptible to O-demethylation [1].

Focused Library Synthesis for Polar Kinase Targets

Utilize the 95%+ purity 3,5-dimethoxybenzamide building block as a starting point for amide coupling or alkylation diversification, generating compound arrays that systematically vary the chlorophenyl–pyridazinone scaffold while maintaining the electron-rich, centrosymmetric benzamide moiety .

Mechanistic Probe Development in Inflammatory or Fibrotic Disease Models

Capitalize on the pyridazinone core's known association with anti-inflammatory activity in patent literature, testing the hypothesis that the 3,5-dimethoxy substitution may enhance selectivity for a specific kinase or enzyme target identified in prior pyridazinone screening cascades [2].

Quote Request

Request a Quote for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.